Pyrrolidine-2,5-dicarboxamide
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Overview
Description
Pyrrolidine-2,5-dicarboxamide is a nitrogen-containing heterocyclic compound featuring a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-2,5-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of N-hydroxysuccinimide with diamines under specific conditions . Another method includes the condensation of α,β-unsaturated anhydrides with amine derivatives . These reactions typically require controlled pH levels and temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Pyrrolidine-2,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
- Pyrrolizines
Comparison: Pyrrolidine-2,5-dicarboxamide is unique due to its dual amide functional groups, which enhance its binding affinity and specificity for certain biological targets. Compared to pyrrolidine-2-one and pyrrolidine-2,5-dione, this compound exhibits greater versatility in chemical modifications and a broader range of biological activities .
Properties
CAS No. |
484664-62-2 |
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Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
pyrrolidine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |
InChI Key |
HDAFHZGMAVLQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C(=O)N)C(=O)N |
Origin of Product |
United States |
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